3-Aminopyridine-2-carbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
3303-28-4 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-aminopyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,7-8H2,(H,10,11) |
InChI Key |
LSJIEYHLDAINEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NN)N |
Origin of Product |
United States |
Structural Context Within Pyridine Chemistry
3-Aminopyridine-2-carbohydrazide belongs to the family of substituted pyridines, which are six-membered heterocyclic compounds containing one nitrogen atom. The core of the molecule is a pyridine (B92270) ring, a fundamental structural motif found in numerous natural products and pharmaceutical agents. sapub.orgnih.gov What makes this compound particularly noteworthy are the two functional groups attached at adjacent positions (ortho-positions) on the ring: an amino group (-NH₂) at position 3 and a carbohydrazide (B1668358) group (-CONHNH₂) at position 2.
The spatial arrangement of these groups is critical to the molecule's reactivity. The proximity of the nucleophilic amino and hydrazide functions allows for intramolecular interactions and facilitates cyclization reactions, where the pyridine backbone acts as a scaffold to construct new fused heterocyclic rings. The parent compound, 3-aminopyridine (B143674), is a well-established chemical entity, and the introduction of the carbohydrazide group at the adjacent position significantly expands its synthetic potential. researchgate.netresearchgate.net
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Heterocycle | Pyridine |
| Substituent at C2 | Carbohydrazide (-CONHNH₂) |
| Substituent at C3 | Amino (-NH₂) |
| Isomeric Family | Aminopyridines |
| Key Reactive Sites | Amino group, Hydrazide group |
Significance As a Versatile Chemical Synthon
In organic synthesis, a "synthon" is a conceptual building block used to form new molecules. 3-Aminopyridine-2-carbohydrazide is widely regarded as a versatile synthon because its functional groups can react with a variety of reagents to construct a diverse array of heterocyclic systems. researchgate.net The carbohydrazide (B1668358) moiety, in particular, is a well-known precursor for five-membered heterocycles. researchgate.net
The typical synthetic pathway to obtain this compound involves the hydrazinolysis of the corresponding ester, such as ethyl 3-aminopyridine-2-carboxylate. Once formed, the carbohydrazide can undergo condensation and cyclization reactions. For instance, reaction with aldehydes or ketones can form hydrazones, which can be further cyclized. mostwiedzy.plnih.gov This reactivity makes it a cornerstone for building fused-ring systems like triazolopyridines or oxadiazolopyridines.
Research on analogous compounds, such as 3-amino-pyrazine-2-carbohydrazide, has demonstrated that these molecules are excellent starting materials for creating new thiosemicarbazide (B42300), thiadiazole, oxadiazole, and triazole derivatives through reactions with reagents like isothiocyanates, carbon disulfide, or formic acid. mostwiedzy.plnih.gov This body of work strongly suggests a similar and rich reaction profile for this compound.
Scope of Academic Inquiry into Its Chemical Transformations and Properties
Direct Synthesis Routes
Direct synthesis methods provide a straightforward approach to obtaining this compound. These routes typically start from readily available pyridine derivatives.
A common and efficient method for the synthesis of this compound involves the hydrazinolysis of the corresponding ester precursor, methyl 3-aminopyridine-2-carboxylate. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired carbohydrazide.
This method is analogous to the synthesis of other carbohydrazides, such as isoniazid (B1672263) from ethyl isonicotinate (B8489971) and hydrazine hydrate. wikipedia.org The general applicability of this reaction makes it a valuable tool in the synthesis of various hydrazide derivatives. nih.govmdpi.com
Table 1: Synthesis of this compound from Methyl 3-Aminopyridine-2-carboxylate
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
| Methyl 3-aminopyridine-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux | This compound |
While less direct, synthetic strategies can also involve the transformation of isomeric pyridine systems. For instance, the synthesis could conceptually start from a related isomer like 2-aminonicotinic acid. The conversion to the desired 3-amino-2-carbohydrazide would necessitate a rearrangement or a series of protection, activation, and functional group manipulation steps. However, direct synthesis from the corresponding 3-amino-2-substituted pyridine precursor is generally more efficient. The preparation of various aminopyridine derivatives often starts from readily available building blocks like 2-aminopyridine (B139424) or 3-aminopyridine (B143674). orgsyn.orgwikipedia.org
Synthesis via Functional Group Interconversions
Functional group interconversions offer versatile pathways to this compound and its derivatives, often involving the reaction of hydrazine hydrate with activated carboxylic acid derivatives.
A widely employed strategy for the synthesis of hydrazides is the reaction of hydrazine hydrate with an activated form of the corresponding carboxylic acid. organic-chemistry.org For the synthesis of this compound, 3-aminopyridine-2-carboxylic acid would first be converted into a more reactive derivative, such as an acid chloride or an ester. The subsequent reaction with hydrazine hydrate yields the target carbohydrazide. This approach is common for the preparation of various pyridine carbohydrazide derivatives. nih.govmdpi.com The activation of the carboxylic acid is crucial as the direct reaction with hydrazine is often slow and inefficient.
The design of precursors is a critical aspect of synthesizing derivatives of this compound. The amino and hydrazide functionalities of the core molecule serve as versatile handles for further derivatization. For instance, the hydrazide group can readily react with aldehydes and ketones to form hydrazones, or with isothiocyanates to yield thiosemicarbazides. researchgate.netmostwiedzy.pl These derivatives can then be cyclized to form various heterocyclic systems like triazoles, thiadiazoles, and oxadiazoles. researchgate.netmostwiedzy.pl
Furthermore, the amino group on the pyridine ring can be modified, although it is generally less reactive than the hydrazide moiety. The strategic design of these derivatization reactions allows for the creation of a diverse library of compounds with potentially interesting biological activities. cmjpublishers.commdpi.com The synthesis of various functionalized pyridine derivatives often utilizes coupling reactions, such as the Suzuki coupling, to introduce diverse substituents onto the pyridine ring. nih.gov
Table 2: Derivatization Reactions of this compound
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde/Ketone | Hydrazone |
| This compound | Isothiocyanate | Thiosemicarbazide (B42300) |
| This compound | Carbon disulfide | Dithiocarbazate |
Cascade and Multi-Component Synthetic Protocols
Cascade and multi-component reactions (MCRs) represent an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a one-pot process. While specific examples for the direct synthesis of this compound via a cascade or MCR are not extensively reported, the principles of these methodologies can be applied to the synthesis of its derivatives.
For example, a multi-component reaction could be designed involving an aniline, an aldehyde, a cyanoacetohydrazide, and a suitable fourth component to construct a complex quinoline (B57606) carbohydrazide derivative in a single step. nih.gov Similar strategies could be envisioned for the synthesis of functionalized pyridine carbohydrazides. The development of enzymatic cascades also offers a green and efficient alternative for the synthesis of complex molecules. rsc.org These advanced synthetic protocols are of growing interest for their ability to rapidly generate molecular diversity. nih.gov
One-Pot Reactions Leading to Carbohydrazide Formation
One-pot multi-component reactions represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single reaction vessel. While a specific one-pot synthesis for this compound is not extensively documented, analogous reactions for similar structures, such as quinoline carbohydrazide derivatives, have been successfully developed. A notable example is the one-pot, multi-component protocol for synthesizing functionalized quinoline carbohydrazide derivatives. This reaction proceeds through the condensation of various anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide in the presence of a catalytic amount of piperidine. nih.gov The process is initially conducted under melt conditions, followed by heating in an ethanol/water mixture, which serves as a green solvent. nih.gov This methodology highlights the feasibility of constructing carbohydrazide-containing heterocyclic systems in a single step.
The advantages of such one-pot procedures include mild reaction conditions, the use of environmentally benign solvents, short reaction times, and straightforward work-up procedures that often avoid chromatographic purification, all while providing good product yields. nih.gov
A plausible one-pot approach for this compound could theoretically involve the reaction of a suitable 3-aminopyridine precursor, a source for the carboxyl group, and hydrazine under conditions that promote sequential esterification or amidation followed by hydrazinolysis.
Another relevant one-pot procedure involves the synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates. This protocol consists of the aerobic oxidation of acylhydrazides to generate N-acyldiazenes, which then undergo a cycloaddition reaction. mdpi.com This demonstrates the utility of carbohydrazides as precursors in one-pot transformations to form more complex heterocyclic systems.
| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield | Ref |
| Anilines, Dimedone, Aromatic Aldehydes, Cyanoacetohydrazide | Piperidine / Ethanol:Water | Melt, then 80°C | Quinoline Carbohydrazide Derivatives | Good | nih.gov |
| Acylhydrazides, Allenoates | NaNO₂, HNO₃, DMAP / CH₂Cl₂ | 0°C to rt | 1,3,4-Oxadiazines | Good to High | mdpi.com |
Cyclocondensation Reactions with 2-Aminopyridines and α-Halocarbonyl Compounds
The 2-aminopyridine moiety is a well-established building block for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The reaction of 2-aminopyridines with α-halocarbonyl compounds is a classical and effective method for constructing imidazo[1,2-a]pyridine (B132010) derivatives. This reaction, often referred to as the Chichibabin reaction, involves the initial N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic fused ring system.
While direct examples involving this compound are scarce in the literature, the reactivity of the 2-aminopyridine core suggests that it would readily undergo such cyclocondensation reactions. The presence of the carbohydrazide group at the 2-position would lead to the formation of highly functionalized imidazo[1,2-a]pyridine derivatives.
Furthermore, multi-component reactions involving 2-aminopyridines have been developed to afford a variety of substituted 2-aminopyridine derivatives. For instance, a one-pot reaction of enaminones, malononitrile (B47326), and primary amines under solvent-free conditions provides an efficient route to 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net Another approach utilizes the reaction of 2-aminopyridine, cyanamide, and aldehydes or ketones under microwave irradiation to produce pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov These examples underscore the versatility of the 2-aminopyridine scaffold in constructing diverse heterocyclic structures.
The general scheme for the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound can be represented as follows:
Scheme 1: General Cyclocondensation of 2-Aminopyridine with an α-Halocarbonyl Compound
(Where (Py) represents the pyridine ring, R1 and R2 are substituents, and X is a halogen.)
| 2-Aminopyridine Reactant | α-Halocarbonyl or Equivalent | Conditions | Product Type | Ref |
| 2-Aminopyridine | α-Halo Ketones | Heating | Imidazo[1,2-a]pyridines | N/A |
| Enaminones, Malononitrile, Primary Amines | Solvent-free | 40°C | 2-Amino-3-cyanopyridines | researchgate.net |
| 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | Microwave, 120°C | Pyridinyl-1,3,5-triazine-2,4-diamines | nih.gov |
Reactions Involving the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) in this compound is a key player in its derivatization chemistry. It can act as a nucleophile, participating in condensation and cyclization reactions to form a variety of heterocyclic systems.
Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones)
The reaction of hydrazides with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones. youtube.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org
The condensation of this compound with various aldehydes and ketones affords the corresponding hydrazone derivatives. nih.govmdpi.com These reactions are often carried out by refluxing the reactants in a suitable solvent, such as ethanol or dioxane. mdpi.comajgreenchem.com The resulting hydrazones are characterized by the presence of a C=N-NH-C=O linkage. The formation of these derivatives is a common strategy to introduce diverse substituents into the final molecule, thereby modulating its physicochemical and biological properties. nih.govmdpi.com For instance, the reaction of a hydrazide with an appropriate aldehyde can yield N'-arylidene carbohydrazide derivatives. ajgreenchem.com
Table 1: Synthesis of Hydrazone Derivatives from Hydrazides and Carbonyl Compounds
| Hydrazide Reactant | Carbonyl Reactant | Product | Reference |
|---|---|---|---|
| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.govmdpi.com |
| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride | Hydrazine monohydrate | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide | nih.gov |
| 8-Fluoro-4-hydroxy-3-quinoline carbohydrazide | Various aldehydes | N'-aryllidenequinoline-3-carbohydrazides | ajgreenchem.com |
| Cyanoacetohydrazide | Various anilines, dimedone, aromatic aldehydes | Quinoline carbohydrazide derivatives | nih.gov |
The reaction of this compound with carbonyl compounds is generally regioselective, with the reaction occurring at the more nucleophilic terminal nitrogen of the hydrazide moiety. nih.gov The amino group on the pyridine ring is typically less reactive under these conditions. The scope of the reaction is broad, accommodating a wide range of both aliphatic and aromatic aldehydes and ketones. nih.govresearchgate.net This allows for the synthesis of a large library of hydrazone derivatives with varying steric and electronic properties. ajgreenchem.com The choice of solvent and catalyst can influence the reaction rate and yield. ajgreenchem.com
Cyclization Reactions with Electrophiles and Binucleophiles
The hydrazide moiety of this compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings through cyclization reactions with suitable electrophiles or binucleophiles. nih.govjchemrev.com These reactions often proceed via an initial condensation or acylation step, followed by an intramolecular cyclization-dehydration.
1,3,4-Oxadiazoles can be synthesized from this compound through several methods. A common approach involves the cyclization of the corresponding hydrazide. nih.govorganic-chemistry.org For example, refluxing a carbohydrazide with phosphorus oxychloride can lead to the formation of the 1,3,4-oxadiazole ring. nih.gov Another method involves the oxidative cyclization of acylhydrazones, which can be formed in situ from the hydrazide and an aldehyde. jchemrev.com Reagents like iodine have been used to mediate this transformation. nih.govjchemrev.com The synthesis of 2-amino-substituted 1,3,4-oxadiazoles can be achieved through the condensation of semicarbazide (B1199961) with aldehydes, followed by an iodine-mediated oxidative C-O bond formation. nih.gov
Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Carbohydrazide | POCl₃ | 1,3,4-Oxadiazole derivative | nih.gov |
| Acyl hydrazide, CS₂, basic alcoholic solution | Acidification | 5-Substituted-1,3,4-oxadiazole-2-thiol | jchemrev.comjchemrev.com |
| N'-arylidene acetohydrazides | Hypervalent iodine | Substituted 1,3,4-oxadiazoles | organic-chemistry.org |
| Semicarbazide, Aldehydes | I₂ | 2-Amino-substituted 1,3,4-oxadiazoles | nih.gov |
The synthesis of 1,3,4-thiadiazoles from this compound typically proceeds through a thiosemicarbazide intermediate. nih.gov Thiosemicarbazides are formed by the reaction of the hydrazide with an isothiocyanate. jchemrev.com Subsequent cyclization of the thiosemicarbazide, often under acidic or basic conditions, yields the 1,3,4-thiadiazole ring. organic-chemistry.org For instance, treatment of a thiosemicarbazide with reagents like p-toluenesulfonyl chloride in pyridine can effect this cyclization. jchemrev.com Alternatively, 2-amino-1,3,4-thiadiazoles can be synthesized in a one-pot reaction from a thiosemicarbazide and a carboxylic acid using a condensing agent like polyphosphate ester. encyclopedia.pub A transition-metal-free method involves the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation. nih.govorganic-chemistry.org
Table 3: Synthesis of 1,3,4-Thiadiazole and Thiosemicarbazide Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines | Thiosemicarbazide | Thiosemicarbazones | nih.gov |
| Hydrazide, Isothiocyanate | Tosyl chloride/pyridine | 5-Substituted 2-(N-aryl/alkyl)-1,3,4-oxadiazoles | jchemrev.com |
| Thiosemicarbazide, Carboxylic acid | Polyphosphate ester | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |
| Thiosemicarbazide, Aldehydes | I₂ | 2-Amino-substituted 1,3,4-thiadiazoles | nih.govorganic-chemistry.org |
Construction of 1,2,4-Triazoles
The carbohydrazide functional group is a well-established precursor for the synthesis of the 1,2,4-triazole (B32235) ring. This transformation can be achieved through cyclocondensation reactions with various one-carbon electrophiles.
One common method involves the reaction of the carbohydrazide with orthoesters, such as triethyl orthoformate, which provides the necessary carbon atom to close the triazole ring. This reaction typically proceeds by initial condensation to form a hydrazono-ester intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to yield the triazole ring. Another approach is the reaction with carboxylic acids, often under dehydrating conditions or after activation, to form an N-acylhydrazide intermediate that subsequently cyclizes upon heating. nih.govepa.gov The reaction of hydrazides with isothiocyanates, followed by cyclization, also leads to triazole derivatives, specifically triazole-thiones. researchgate.net
Furthermore, the entire this compound molecule can be involved in forming fused triazolo systems. For instance, reaction with appropriate reagents can lead to the formation of researchgate.netfigshare.comtriazolo[4,3-a]pyridines. This typically involves the initial reaction at the hydrazide moiety, followed by cyclization involving one of the pyridine ring nitrogens. nih.govnih.gov
Table 1: Synthesis of 1,2,4-Triazole Derivatives from Hydrazide Precursors
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| Carboxylic Acid Hydrazide | Carboxylic Acids, Amidines | 1,3,5-Trisubstituted 1,2,4-Triazole | nih.gov |
| Carboxylic Acid Hydrazide | Isothiocyanates, NaOH | 1,2,4-Triazole-3-thione | researchgate.net |
| 2-Hydrazinopyridine | Ethyl Imidates, Acetic Acid | researchgate.netfigshare.comTriazolo[4,3-a]pyridine | nih.gov |
| Aminoguanidine | Pyridinecarboxylic Acids | 3-Pyridyl-substituted 5-amino-1,2,4-triazole | nih.gov |
Ring Closures to Pyrazole (B372694) Derivatives
The structure of this compound, featuring an amino group ortho to a carbohydrazide, is primed for intramolecular cyclization to form fused pyrazole systems. Specifically, this arrangement can lead to the formation of 1H-pyrazolo[3,4-b]pyridin-3(2H)-one. This transformation involves a nucleophilic attack of the 3-amino group onto the carbonyl carbon of the hydrazide, followed by the elimination of hydrazine.
While direct intramolecular cyclization is plausible, the construction of the pyrazolo[3,4-b]pyridine skeleton is more commonly achieved through intermolecular reactions where the aminopyrazole is a precursor. For instance, 5-aminopyrazoles react with 1,3-dicarbonyl compounds or their equivalents to build the fused pyridine ring. mdpi.commdpi.com This well-established reactivity supports the potential for this compound to serve as a synthon for pyrazolo[3,4-b]pyridine derivatives through various synthetic strategies. nih.govresearchgate.net
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Systems
| Starting Material | Reagent(s) | Product | Reference(s) |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones, ZrCl₄ | 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.comresearchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl Acetoacetate (B1235776) | Pyrazolo[3,4-b]pyridine-6-carboxylate | nih.gov |
| 5-Amino-1-(triazin-3-yl)-pyrazole | Benzoylacetone | Pyrazolo[3,4-b]pyridine derivative | nih.gov |
Reactions with Carbon Disulfide and Isothiocyanates
The nucleophilic nature of the hydrazide moiety in this compound facilitates reactions with electrophilic sulfur-containing reagents like carbon disulfide and isothiocyanates.
In the presence of a base such as potassium hydroxide, the reaction with carbon disulfide proceeds via the formation of a potassium dithiocarbazate salt. This intermediate can then be cyclized under acidic or thermal conditions. Depending on the subsequent workup, this can lead to the formation of 5-(3-aminopyridin-2-yl)-1,3,4-oxadiazole-2-thione or, upon treatment with hydrazine, 4-amino-5-(3-aminopyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
Reaction with isothiocyanates (R-N=C=S) yields the corresponding N-substituted thiosemicarbazide derivatives. researchgate.net These thiosemicarbazides are versatile intermediates that can be cyclized under basic conditions (e.g., using sodium hydroxide) to afford 4-substituted-5-(3-aminopyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. orientjchem.org These reactions provide a robust platform for introducing a wide variety of substituents into the resulting triazole ring, depending on the isothiocyanate used. nih.govresearchgate.net
Reactivity of the Pyridine Amino Group
Amination Reactions and Substitutions
The 3-amino group on the pyridine ring behaves as a typical aromatic amine and can undergo various substitution reactions. It can be alkylated or acylated to introduce new functional groups. For example, alkylation of 3-aminopyridine derivatives has been shown to produce the corresponding N-alkylamino compounds. nih.gov Similarly, acylation with acid chlorides or anhydrides yields the corresponding amides. These reactions are fundamental for modifying the properties of the molecule and for building more complex structures. The reactivity can, however, be influenced by the electronic effects of the C2-carbohydrazide substituent.
Involvement in Fused Heterocyclic Ring Systems
The ortho positioning of the 3-amino group and the 2-carbohydrazide moiety is ideal for the construction of fused polycyclic heterocyclic systems through cyclocondensation reactions. This bifunctional arrangement allows the molecule to react with 1,3-dielectrophilic reagents to form a new six-membered ring fused to the pyridine core.
For example, condensation with β-ketoesters like ethyl acetoacetate can lead to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netfigshare.com The reaction likely proceeds via initial condensation of the 3-amino group with the ketone carbonyl, followed by cyclization involving the hydrazide and the ester group. Similarly, reactions with other 1,3-dicarbonyl compounds or their synthetic equivalents can be used to access a variety of related fused systems, such as pyrido[2,3-d]pyrimidines. bohrium.com These reactions highlight the utility of this compound as a key building block for complex nitrogen-containing heterocycles. ekb.eg
Electrophilic and Nucleophilic Reactions on the Pyridine Ring System
The pyridine ring itself can undergo both electrophilic and nucleophilic substitution, although its reactivity is heavily influenced by the substituents present. The pyridine nitrogen makes the ring electron-deficient and generally resistant to electrophilic attack compared to benzene.
However, the presence of the powerful electron-donating amino group at the C3 position activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the C4 and C2 positions. Since the C2 position is already substituted, electrophilic attack is expected to occur at the C4 position. For reactions like nitration, it is often necessary to first protect the amino group (e.g., by converting it to an amide or urea (B33335) derivative) to prevent its oxidation by the nitrating agent and to ensure regioselective substitution. google.com Direct nitration of unprotected 3-aminopyridine is often unsuccessful. google.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present at the C2, C4, or C6 positions, or when the ring is further activated by other electron-withdrawing groups. For instance, a nitro group can be displaced by a nucleophile, although such reactions on nitropyridine derivatives can sometimes be accompanied by rearrangements. clockss.org Halogenation of the 3-aminopyridine ring, followed by nucleophilic substitution, provides a versatile route to various functionalized pyridine derivatives.
Ring Functionalization Strategies
The functionalization of the pyridine ring of this compound is a key strategy for modifying its chemical properties. The electron-donating amino group at the 3-position and the electron-withdrawing carbohydrazide group at the 2-position influence the regioselectivity of electrophilic substitution reactions.
One notable reaction involving the modification of the pyridine ring is the treatment of this compound with isoamyl nitrite (B80452) in glacial acetic acid. This reaction leads to the formation of a new heterocyclic system, demonstrating a method for intramolecular cyclization where the pyridine nitrogen and the amino group are involved. researchgate.net
While direct electrophilic substitution on this compound is not extensively documented in dedicated studies, the behavior of the parent 3-aminopyridine molecule provides valuable insights. The nitration of 3-aminopyridine, for instance, is a complex process. Direct nitration often leads to decomposition or substitution at undesired positions. To achieve selective nitration at the 2-position, protection of the amino group is necessary. For example, 3-aminopyridine can be converted to N,N'-di-(3-pyridyl)-urea, which can then be nitrated at the 2-position before hydrolysis to yield 2-nitro-3-aminopyridine. google.com This suggests that similar strategies could be employed for the controlled nitration of the this compound ring, although the electronic influence of the 2-carbohydrazide group would need to be considered.
Halogenation of the pyridine ring is another important functionalization strategy. For 2-aminopyridine and its derivatives, methods for regioselective halogenation have been developed. These often involve the use of N-halosuccinimides (NBS, NCS, NIS) and can be influenced by the reaction conditions, including the solvent and the use of microwave assistance. researchgate.net For the broader class of pyridines, halogenation at the 3-position can be achieved through the formation of Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions before ring closure. nih.govnih.gov These general principles of pyridine chemistry suggest potential pathways for the selective halogenation of the this compound ring, which would provide valuable intermediates for further derivatization.
Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple nucleophilic centers in this compound—the amino group, the hydrazide nitrogens, and the pyridine ring nitrogen—gives rise to questions of chemoselectivity in its reactions. Furthermore, the formation of new chiral centers or the introduction of substituents at different positions on the heterocyclic products raises issues of stereoselectivity and regioselectivity.
The carbohydrazide moiety is a particularly reactive functional group and is the primary site of derivatization in many reactions. It readily undergoes cyclocondensation reactions with various electrophiles to form a range of five-membered heterocyclic rings, including pyrazoles, oxadiazoles, and thiadiazoles. These reactions are excellent examples of chemoselectivity, as the hydrazide group reacts preferentially over the less nucleophilic 3-amino group.
For instance, the reaction of carbohydrazides with dicarbonyl compounds is a well-established method for the synthesis of pyrazoles. researchgate.net While specific examples with this compound are not detailed in readily available literature, the general reaction mechanism involves the initial condensation of the hydrazide with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The regioselectivity of this cyclization would be determined by which carbonyl group undergoes the initial attack and which participates in the ring-closing step.
Similarly, the synthesis of 1,3,4-oxadiazoles can be achieved by the cyclization of carbohydrazides. One common method involves the reaction with carbon disulfide in the presence of a base to form an intermediate, which is then cyclized. researchgate.net Again, this demonstrates the chemoselective reaction of the hydrazide moiety.
The formation of 1,2,4-triazole derivatives is another important transformation of carbohydrazides. This can be accomplished by reacting the carbohydrazide with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized. nih.gov The initial reaction with the isothiocyanate occurs chemoselectively at the terminal nitrogen of the hydrazide. The subsequent cyclization is a regioselective process, leading to the formation of the 1,2,4-triazole ring. Another route to triazoles involves the reaction of carbohydrazides with formic acid or other one-carbon synthons. nih.gov
The synthesis of pyrazole derivatives from 3-aminopyridine has been reported via the coupling of its diazonium salt with active methylene (B1212753) compounds like malononitrile and ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. nih.gov This highlights a different approach to functionalization that proceeds through the amino group.
The following table summarizes the expected products from the cyclocondensation reactions of this compound with various reagents, based on the known reactivity of related carbohydrazides.
| Reagent | Intermediate | Product Heterocycle |
| Dicarbonyl Compound | Hydrazone | Pyrazole |
| Carbon Disulfide | Dithiocarbazate | 1,3,4-Oxadiazole-2-thiol |
| Isothiocyanate | Thiosemicarbazide | 1,2,4-Triazole-3-thiol |
| Formic Acid | N'-Formylhydrazide | 1,2,4-Triazole |
Structural Features and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly archived ¹H NMR or ¹³C NMR spectra for 3-Aminopyridine-2-carbohydrazide could be located. As a result, a detailed assignment of chemical shifts and coupling constants for the protons and carbon atoms in the molecule cannot be compiled.
1H NMR Data Interpretation for Proton Environments
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is predicted to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the carbohydrazide (B1668358) side chain. The interpretation of these signals is based on their chemical shift (δ), multiplicity, and coupling constants, which are influenced by the electronic environment of each proton.
The pyridine ring contains three aromatic protons. Based on data for the parent compound, 3-aminopyridine (B143674), the proton at the C6 position is expected to be the most deshielded due to the inductive effect of the adjacent ring nitrogen, appearing downfield. chemicalbook.comchemicalbook.com The protons at C4 and C5 will appear at intermediate shifts. The amino group (-NH₂) on the pyridine ring and the protons of the hydrazide group (-CONHNH₂) will appear as broad singlets, as their signals can be affected by solvent exchange and quadrupole broadening.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 (Pyridine) | ~7.0-7.2 | Doublet of doublets (dd) |
| H-5 (Pyridine) | ~7.3-7.5 | Doublet of doublets (dd) |
| H-6 (Pyridine) | ~8.0-8.2 | Doublet of doublets (dd) |
| -NH₂ (Pyridine) | ~5.8 (broad) | Singlet |
| -NH- (Hydrazide) | ~9.0-9.5 (broad) | Singlet |
Note: Predicted values are based on analyses of 3-aminopyridine and general values for hydrazide moieties. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has six distinct carbon environments. The spectrum will show five signals for the pyridine ring carbons and one for the carbonyl carbon of the hydrazide group. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the amino and carbohydrazide substituents. The carbon atom attached to the amino group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) are particularly affected. chemicalbook.comchemicalbook.com The carbonyl carbon (-C=O) is expected to appear significantly downfield, typically in the range of 165-175 ppm, which is characteristic of amide-like carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | ~150-155 |
| C-3 (Pyridine) | ~145-150 |
| C-4 (Pyridine) | ~123-128 |
| C-5 (Pyridine) | ~135-140 |
| C-6 (Pyridine) | ~147-152 |
Note: Predicted values are based on analyses of 3-aminopyridine and general values for carbohydrazide moieties.
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show cross-peaks between H-4 and H-5, and between H-5 and H-6 on the pyridine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It would be used to definitively assign each pyridine carbon signal by linking it to its corresponding, previously assigned proton (C4-H4, C5-H5, C6-H6).
The amide proton (-NH-) to the carbonyl carbon (C=O) and to the C2 and C3 carbons of the pyridine ring.
The H-4 proton to the C2, C3, and C6 carbons.
The H-6 proton to the C2 and C4 carbons.
These correlations would piece together the entire molecular framework, confirming the placement of the carbohydrazide group at the C2 position and the amino group at the C3 position of the pyridine ring. ipb.ptresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Analysis for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, hydrazide, and aromatic pyridine functionalities.
N-H Stretching: Two distinct sets of N-H stretching vibrations are anticipated. The primary amine (-NH₂) on the pyridine ring and the terminal -NH₂ of the hydrazide will each show two bands (symmetric and asymmetric stretching) in the 3200-3400 cm⁻¹ region. The secondary amide (-CONH-) N-H stretch will appear as a single band in the same region, often around 3300 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the hydrazide group is expected to be prominent in the spectrum, typically appearing in the range of 1650-1680 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ groups will cause absorption bands around 1600-1640 cm⁻¹.
C=C and C=N Stretching: The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amine & Hydrazide (-NH₂) | 3200-3400 | Medium-Strong |
| N-H Stretch | Amide (-CONH-) | ~3300 | Medium |
| C=O Stretch | Carbonyl (Hydrazide) | 1650-1680 | Strong |
| N-H Bend | Amine & Hydrazide (-NH₂) | 1600-1640 | Medium |
Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* transitions associated with the aromatic pyridine ring and the carbonyl group.
The conjugated system of the pyridine ring, extended by the electron-donating amino group and the electron-withdrawing carbohydrazide group, will give rise to strong π→π* transitions, likely appearing below 300 nm. nih.gov The carbonyl group of the hydrazide and the nitrogen atom of the pyridine ring possess non-bonding electrons (n-electrons). The excitation of these electrons to an anti-bonding π* orbital (n→π* transition) will result in a weaker absorption band at a longer wavelength, typically above 300 nm. masterorganicchemistry.com The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound. The molecular formula for this compound is C₆H₈N₄O, giving it a molecular weight of approximately 152.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152.
The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the carbohydrazide side chain. libretexts.org Key fragmentation steps could include:
Loss of the terminal amino group of the hydrazide: [M - NH₂]⁺ at m/z 136.
Loss of the entire hydrazide moiety: [M - NHNH₂]⁺ at m/z 121.
Cleavage of the C-C bond between the pyridine ring and the carbonyl group, leading to a fragment corresponding to the 3-aminopyridine cation at m/z 94 and loss of the CONHNH₂ radical. osha.gov
Further fragmentation of the pyridine ring itself, leading to smaller charged fragments. sapub.org
The presence of the molecular ion peak at m/z 152 and the observation of these characteristic fragment ions would provide strong evidence for the proposed structure of this compound.
Lack of Specific Research Data for this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of published research specifically detailing the theoretical and computational chemistry studies of this compound as required by the provided outline.
Searches for data pertaining to Quantum Chemical Calculations (including Density Functional Theory and Hartree-Fock methods), geometry optimization, electronic structure analysis (HOMO-LUMO), reactivity descriptors (such as chemical hardness, chemical potential, and electrophilicity index), Fukui functions, and Natural Bond Orbital (NBO) analysis for this specific compound did not yield any dedicated studies.
While general methodologies and the theoretical significance of these computational tools are well-documented for other molecules, specific optimized geometries, energetic landscapes, HOMO-LUMO energy gap values, and detailed NBO analyses for this compound are not available in the public domain. The single identified reference from 1978 only describes its synthesis and provides basic characterization, without any of the requested computational details.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline and focuses solely on this compound due to the absence of the necessary primary research data.
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations (if applicable to non-biological systems)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While MD simulations are extensively used for biological systems, their application to non-biological systems of 3-Aminopyridine-2-carbohydrazide is not widely reported. However, MD simulations have been effectively used to predict the three-dimensional structures and study the conformational dynamics of structurally related carbohydrazide (B1668358) derivatives.
For example, MD simulations under force fields like AMBER have been used for the energy minimization and prediction of the 3D structures of N-substituted 3-aminopyrazine-2-carboxamides. mdpi.com Similarly, studies on 3-amino-thiophene-2-carbohydrazide derivatives have utilized molecular dynamics to understand the stability of ligand-protein complexes, which provides insights into the conformational behavior of the carbohydrazide moiety. bezmialem.edu.tr Furthermore, research on imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives has also employed molecular dynamics to investigate their interactions and stability. nih.gov These studies highlight the utility of MD simulations in exploring the conformational landscape and intermolecular interactions of complex heterocyclic carbohydrazides.
In-Depth Analysis of this compound Reveals Scant Coordination Chemistry Literature
A comprehensive review of available scientific literature reveals a significant gap in the documented coordination chemistry of the specific compound this compound. Despite extensive searches across multiple scholarly databases, there is a notable absence of published research detailing the synthesis, characterization, and structural elucidation of its metal complexes.
This scarcity of information prevents the construction of a detailed article focusing on its behavior as a ligand as per the requested outline. Key areas such as established coordination modes, denticity with various metal centers, specific stoichiometric and reaction conditions for complex formation, and the structural analysis of any resulting complexes are not present in the accessible scientific domain.
While research exists for structurally related compounds, these cannot be used to accurately describe the specific properties of this compound. For instance:
3-Aminopyridine (B143674): The simpler parent molecule, 3-aminopyridine, has been studied as a ligand. Research shows it typically coordinates with metals through its pyridine (B92270) nitrogen. In some cases, it can act as a bridging ligand, forming polymeric chains with metal centers like Ni(II) and Co(II). However, it lacks the carbohydrazide functional group, which would introduce additional potential donor sites and significantly alter its chelating properties.
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine): This derivative, which features a thiosemicarbazone group instead of a carbohydrazide, is a well-studied tridentate ligand that coordinates through the pyridine nitrogen, the imine nitrogen, and the thione sulfur atom. Its iron(III) and gallium(III) complexes have been synthesized and characterized, but its coordination behavior is dictated by the thiosemicarbazone moiety and is not directly transferable to the carbohydrazide derivative.
3-Aminopyrazine-2-carbohydrazide: The substitution of the pyridine ring with a pyrazine (B50134) ring, as seen in this compound, fundamentally alters the electronic properties of the ligand. While its crystal structure has been reported, its coordination chemistry would differ from that of a pyridine-based analogue.
The absence of specific data for this compound means that any attempt to detail its coordination chemistry would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article based on detailed research findings. The fundamental building blocks of information required to populate the requested sections—such as ligand design, synthesis of metal complexes, and structural elucidation—are currently unavailable in published literature.
Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound and maintaining scientific accuracy. Further experimental research and publication in this specific area would be required to provide the necessary data.
Coordination Chemistry of 3 Aminopyridine 2 Carbohydrazide As a Ligand
Structural Elucidation of Metal Complexes
Spectroscopic Characterization of Complexes
The formation of metal complexes with 3-Aminopyridine-2-carbohydrazide can be effectively studied using various spectroscopic techniques, primarily infrared (IR) and UV-Visible spectroscopy. While detailed spectroscopic data for complexes of this specific ligand are not extensively reported, the coordination behavior can be inferred from the analysis of related structures containing 3-aminopyridine (B143674) or carbohydrazide (B1668358) functionalities.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination sites. The IR spectrum of the free this compound ligand would exhibit characteristic vibrational bands for the N-H (of both the amino and hydrazide groups), C=O (amide I), and C=N (pyridine) groups. Upon complexation, shifts in the positions of these bands provide evidence of coordination.
For instance, in complexes of related ligands like 3-aminopyridine, a shift in the vibrational frequencies associated with the pyridine (B92270) ring nitrogen and the amino group indicates their involvement in bonding with the metal center. scirp.orgresearchgate.net Similarly, for carbohydrazide-based ligands, a significant shift of the C=O (amide I) band to a lower frequency is a strong indicator of coordination through the carbonyl oxygen. New bands appearing in the far-infrared region of the spectra of metal chelates can be attributed to the formation of M-N and M-O bonds. scirp.org
Expected IR Spectral Changes upon Complexation of this compound:
ν(N-H): The stretching frequencies of the -NH2 and -NH-NH2 groups would likely be altered upon coordination of either nitrogen atom to a metal center.
ν(C=O) (Amide I): A shift to lower wavenumbers (typically >30 cm⁻¹) is expected if the carbonyl oxygen is involved in coordination.
Pyridine Ring Vibrations: Changes in the bands corresponding to the pyridine ring vibrations would suggest the participation of the ring nitrogen in complex formation.
New Bands: The appearance of new, non-ligand bands in the low-frequency region (typically below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the central metal ion. The spectra are characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions. For example, studies on various transition metal complexes with 3-aminopyridine show distinct absorption bands that are characteristic of the specific geometry (e.g., octahedral, tetrahedral) adopted by the metal ion. scirp.orgresearchgate.net For complexes of this compound, one would expect to observe shifts in the intra-ligand π-π* and n-π* transitions, as well as the appearance of new charge-transfer and d-d transition bands, the positions of which would be dependent on the specific metal ion and its coordination environment.
Interactive Table: Spectroscopic Data for Related 3-Aminopyridine Complexes
| Complex | Key IR Bands (cm⁻¹) | Electronic Spectra λmax (nm) | Inferred Geometry | Reference |
| [Ni(3-ampy)₂(H₂O)₄]SO₄·H₂O | ν(N-H), ν(C=N) shifts indicating coordination | Transitions typical for octahedral Ni(II) | Octahedral | researchgate.netelsevierpure.com |
| [Co(3-ampy)₂(NCS)₂] | ν(N-H), ν(C=N), and ν(NCS) shifts | Bands suggesting tetrahedral Co(II) | Tetrahedral | researchgate.netelsevierpure.com |
| [CuCl₂ ← 3-APy] | New bands in far-IR for M-Cl (525-573) and M-N (483-527) | Anisotropic ESR spectra | Compressed Axial | scirp.org |
Crystal Structures of Metal-Carbohydrazide Complexes
The ligand possesses three potential coordination regions:
The pyridine nitrogen and the amino nitrogen.
The pyridine nitrogen and the carbonyl oxygen of the carbohydrazide group (forming a five-membered chelate ring).
The amino nitrogen and the terminal nitrogen of the hydrazide group.
The carbohydrazide moiety acting as a bidentate N,O-donor.
In many cases, aminopyridine ligands coordinate to metal centers through the pyridine nitrogen. mdpi.com However, the presence of the adjacent carbohydrazide group makes chelation highly probable. A very similar ligand, 3-aminopyrazine-2-carbohydrazide, has been structurally characterized, revealing the planarity of the molecule and the specific bond lengths of its functional groups, which are comparable to other literature values. researchgate.net
In metal complexes, 3-aminopyridine itself has been shown to act as a terminal ligand or as a bridging ligand (μ₂-3-ampy) linking two metal centers, forming polymeric chains. researchgate.netelsevierpure.com This bridging capability is significant for the development of coordination polymers. For instance, in the isostructural complexes catena-{[M(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (where M = Ni or Co), the 3-aminopyridine ligand bridges the metal centers to create one-dimensional polymeric chains. researchgate.netelsevierpure.com
Interactive Table: Crystallographic Data for Related Ligands and Complexes
| Compound/Complex | Crystal System | Space Group | Key Bond Lengths (Å) / Angles (°) | Structural Features | Reference |
| 3-Aminopyrazine-2-carbohydrazide | Monoclinic | P2₁/c | C=O: 1.2317(18) | Forms a centrosymmetric dimer via intermolecular N-H···N hydrogen bonds. | researchgate.net |
| [FeBr₂(aminopyridine)]₂ | Monoclinic | C2/c | Fe-N(pyridine): 2.093(3), Fe-Br(bridging): 2.5260(8), Fe-Br(terminal): 2.3985(8) | Dimeric structure with bridging bromide ligands. Aminopyridine shows rare η¹-coordination via pyridine nitrogen. | mdpi.com |
| catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | Triclinic | P-1 | Ni-N(pyridine): 2.112(2), Ni-N(amino): 2.138(2) | 1D polymeric chain where 3-aminopyridine acts as a bridging ligand. | researchgate.netelsevierpure.com |
Applications in Non-Biological Catalysis (e.g., Removal of Organic Pollutants)
While specific studies detailing the use of this compound as a catalyst for the removal of organic pollutants are scarce, the functional groups within the molecule suggest potential applications in this area. Heterocyclic compounds and their metal complexes are often explored as catalysts due to their ability to facilitate redox reactions.
The 3-aminopyridine moiety has been incorporated into polymeric supports for the immobilization of metal nanoparticles, which then serve as effective catalysts. For example, poly(styrene-co-maleic anhydride) modified with 3-aminopyridine has been used as a support for copper(I) nanoparticles. researchgate.net This nanocatalyst system demonstrated high efficiency in the regioselective synthesis of 1,2,3-triazoles. researchgate.net This approach highlights how the aminopyridine functional group can be used to anchor catalytically active metal centers.
Furthermore, heterogeneous Fenton-like catalysts, often composed of iron oxides on a support, are used for the degradation of recalcitrant organic pollutants. lsu.edu Metal complexes of ligands similar to this compound could potentially be used as precursors for such catalytic materials or act as homogeneous catalysts themselves. The development of catalysts for the synergistic removal of multiple pollutants, such as nitrogen oxides and chlorinated organic compounds, is an active area of research where novel metal complexes could play a role. mdpi.com
Potential in Metallopolymer Development
The structure of this compound makes it an excellent candidate for the construction of metallopolymers, also known as coordination polymers. A key requirement for a ligand to form a polymer is the ability to bridge two or more metal centers. As demonstrated in the crystal structure of catena-{[M(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (M=Ni, Co), the 3-aminopyridine ligand can link metal ions into polymeric chains. researchgate.netelsevierpure.com
The this compound ligand offers even more versatile bridging possibilities due to the additional donor atoms of the carbohydrazide group. It could potentially form 1D, 2D, or even 3D coordination polymers. The properties of such metallopolymers (e.g., thermal stability, magnetic properties, porosity) would be highly dependent on the choice of the metal ion and the specific coordination mode adopted by the ligand. The synthesis of such materials is of interest for applications in areas like gas storage, catalysis, and molecular magnetism. The ability of the amino groups to participate in hydrogen bonding can further stabilize the resulting polymeric networks. elsevierpure.com
Advanced Applications in Organic and Materials Chemistry
Role as a Building Block for Diverse Heterocyclic Systems
The strategic placement of the amino and hydrazide groups on the pyridine (B92270) core makes 3-aminopyridine-2-carbohydrazide a valuable precursor for the synthesis of various fused heterocyclic compounds. These reactions often proceed through cyclocondensation pathways, where the nucleophilic nature of the amino and hydrazide groups facilitates ring closure with suitable electrophilic reagents.
Pyridine-Fused Heterocycles
This compound is extensively utilized in the synthesis of pyridine-fused heterocycles, which are scaffolds of significant interest in various fields of chemistry.
Imidazopyridines: The reaction of 2-aminopyridines with α-haloketones is a classic method for constructing the imidazo[1,2-a]pyridine (B132010) core. nih.gov While direct reactions with this compound are less commonly detailed, the amino group on the pyridine ring is a key functionality for forming this fused system. Modifications of this approach, such as multi-component reactions, have been developed to synthesize substituted imidazopyridines. nih.gov For instance, the condensation of 2-aminopyridines with aldehydes and isonitriles offers a convenient one-pot synthesis of these structures. rsc.org
Thienopyridines: The synthesis of thieno[3,2-e]pyridines can be achieved using 2-aminothiophenes as starting materials, which share a similar reactivity pattern with 2-aminopyridines. nih.gov The amino group allows for cyclization reactions to form the fused pyridine ring.
Pyrido[3,4-c]pyridazines: These nitrogen-rich heterocyclic systems are accessible from pyridine precursors. mdpi.com One of the early syntheses involved a diazotization/cyclization sequence of 4-propenyl-3-aminopyridines. mdpi.com More contemporary methods utilize cycloaddition reactions followed by oxidation to construct the pyridazine (B1198779) ring fused to the pyridine core. mdpi.com
| Heterocyclic System | General Synthetic Approach | Key Reagents |
| Imidazopyridines | Cyclocondensation of 2-aminopyridines | α-Haloketones, Aldehydes, Isonitriles |
| Thienopyridines | Cyclization of 2-aminothiophenes | Various cyclizing agents |
| Pyrido[3,4-c]pyridazines | Diazotization/cyclization or Cycloaddition/oxidation | Nitrous acid, Dienes |
Multi-Ring System Construction
The reactivity of this compound extends to the construction of more complex, multi-ring systems. The presence of multiple reaction sites allows for sequential or one-pot reactions to build intricate molecular frameworks. The amino and hydrazide functionalities can react with various bifunctional reagents to form additional fused rings, leading to polycyclic aromatic and heteroaromatic structures.
Potential in Functional Material Design
Beyond its role in synthesizing discrete heterocyclic molecules, this compound and its derivatives are gaining attention for their potential in the design of novel functional materials. This interest stems from the inherent electronic and structural properties of the pyridine and hydrazide moieties.
Precursor for Optoelectronic Materials
Nitrogen-containing heterocycles, such as those derived from this compound, are integral components in the design of optoelectronic materials. The incorporation of pyridine rings into larger conjugated systems can influence the electronic properties of the material, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of hybrid materials, for example, by combining 2-methylpyridinium with lead bromide, has been shown to yield crystalline phases with interesting optoelectronic properties. rsc.org
Supramolecular Assembly and Crystal Engineering based on Intermolecular Interactions
The structure of this compound, with its hydrogen bond donors (amino and hydrazide groups) and acceptors (pyridine nitrogen and carbonyl oxygen), makes it an excellent candidate for supramolecular assembly and crystal engineering. These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The resulting crystalline materials can exhibit unique properties based on the specific arrangement of the molecules in the solid state. For instance, the crystal structure of 3-aminopyrazine-2-carbohydrazide, a related compound, reveals intermolecular hydrogen bonding that dictates its packing in the solid state. researchgate.net Similarly, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems are known to form super-architectures through hydrogen-bonding arrays. nih.gov
| Application Area | Key Structural Features | Resulting Properties |
| Optoelectronic Materials | Extended π-conjugation, N-heterocycles | Tunable HOMO/LUMO levels, Charge transport |
| Supramolecular Assembly | Hydrogen bond donors/acceptors, Aromatic rings | Ordered crystalline structures, Host-guest chemistry |
Emerging Research Frontiers and Future Perspectives
Unexplored Chemical Transformations and Derivatization Potential
The inherent reactivity of 3-aminopyridine-2-carbohydrazide, endowed by its vicinal amino and carbohydrazide (B1668358) functionalities on a pyridine (B92270) core, presents a fertile ground for a myriad of chemical transformations. While classical reactions of these functional groups have been documented, the frontier of research lies in exploring novel and more complex derivatization pathways.
The primary amino group and the hydrazide moiety are nucleophilic centers, readily participating in condensation reactions. For instance, reaction with various aldehydes and ketones can yield a diverse library of Schiff bases. scholarsresearchlibrary.com The synthesis of N'-(substituted-benzylidene)-3-aminopyridine-2-carbohydrazides has been a common strategy. However, the exploration of a wider range of carbonyl compounds, including those with additional functional groups or heterocyclic cores, remains an area ripe for investigation. Furthermore, the amino group can be acylated, sulfonylated, or used as a handle for the introduction of more complex substituents, leading to a vast array of N-functionalized derivatives.
The hydrazide functionality is a particularly versatile precursor for the synthesis of various five- and six-membered heterocyclic rings. Reactions with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) derivatives, which can be further cyclized to yield 1,3,4-thiadiazoles or 1,2,4-triazoles. scinito.airesearchgate.net Similarly, reaction with carbon disulfide followed by appropriate workup can afford oxadiazole or thiadiazole rings. scinito.airesearchgate.net The reaction with β-dicarbonyl compounds or their equivalents offers a pathway to pyrazole (B372694) and pyrimidine-fused systems. While some of these transformations have been reported for analogous systems like 3-amino-pyrazine-2-carbohydrazide, a systematic exploration of these cyclization reactions specifically for the this compound scaffold is a promising avenue for future research. scinito.airesearchgate.net
Moreover, the pyridine ring itself offers opportunities for functionalization. While electrophilic substitution on the pyridine ring is generally challenging, modern cross-coupling methodologies could be employed to introduce aryl, alkyl, or other substituents at specific positions, further expanding the chemical space of accessible derivatives. The development of one-pot, multi-component reactions involving this compound as a key building block is another exciting frontier, offering an efficient and atom-economical approach to complex molecular architectures. nih.govnih.gov
A summary of potential derivatization reactions is presented in Table 1.
| Functional Group | Reagent Class | Potential Product Class |
| Amino Group | Aldehydes, Ketones | Schiff Bases |
| Acid Chlorides, Anhydrides | N-Acyl Derivatives | |
| Sulfonyl Chlorides | N-Sulfonyl Derivatives | |
| Hydrazide Group | Isothiocyanates | Thiosemicarbazides |
| Carbon Disulfide | Oxadiazoles, Thiadiazoles | |
| β-Diketones | Pyrazoles, Pyrimidines | |
| Pyridine Ring | - | Further substituted derivatives via cross-coupling |
Methodological Advancements in Synthesis and Characterization
The advancement of research on this compound and its derivatives is intrinsically linked to the development of more efficient synthetic methods and sophisticated characterization techniques.
Synthesis: Traditional synthetic routes to carbohydrazides often involve the esterification of the corresponding carboxylic acid followed by hydrazinolysis. mdpi.com While effective, these methods can be time-consuming and may require harsh conditions. Future advancements will likely focus on the development of more direct and environmentally benign synthetic protocols. For instance, the use of coupling agents to directly convert the carboxylic acid to the hydrazide in a one-pot fashion could offer a more efficient alternative. Microwave-assisted synthesis is another promising approach that can significantly reduce reaction times and improve yields, as has been demonstrated for the synthesis of related aminopyrazole compounds. chim.it The development of continuous flow methodologies for the synthesis of this compound and its derivatives could also offer advantages in terms of scalability, safety, and process control.
Characterization: The unambiguous characterization of novel this compound derivatives is crucial for establishing structure-property relationships. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning complex structures and confirming the regiochemistry of reactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of new compounds. nih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is useful for identifying key functional groups such as N-H, C=O, and C=N bonds. nih.gov UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. Obtaining suitable crystals for analysis is often a key challenge.
Future methodological advancements in characterization will likely involve the increasing use of hyphenated techniques, such as LC-MS-NMR, which can provide comprehensive structural information on complex mixtures with high sensitivity. The development of standardized protocols for the characterization of this compound derivatives will also be important for ensuring data reproducibility and comparability across different research groups.
Expanding the Scope of Non-Biological Applications
While much of the research on heterocyclic compounds is driven by their potential biological activity, there is a growing interest in exploring their non-biological applications. The unique structural features of this compound make it an attractive candidate for applications in materials science and coordination chemistry.
The presence of multiple nitrogen and oxygen donor atoms in the molecule suggests its potential as a chelating agent for various metal ions. The formation of stable metal complexes with this compound and its derivatives could lead to the development of new catalysts, magnetic materials, or luminescent probes. Research on the coordination chemistry of a related ligand, (Z)-3-amino-N'-(3-amino pyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid, has shown that it can act as a multidentate ligand, forming complexes with various geometries. researchgate.net Similar studies with this compound could reveal interesting coordination behavior and lead to materials with novel properties.
The extended π-system and the presence of polar functional groups also suggest potential applications in the field of organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or dye-sensitized solar cells (DSSCs). The ability to tune the electronic properties of the molecule through derivatization would be a key advantage in this context.
Furthermore, the ability of the carbohydrazide moiety to form strong hydrogen bonds could be exploited in the design of supramolecular assemblies and functional polymers. The incorporation of this compound units into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, specific recognition capabilities, or interesting self-assembly properties.
Computational Chemistry for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired characteristics. researchgate.net In the context of this compound, computational methods can be applied to several key areas.
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reactivity of this compound and to predict the outcome of various chemical transformations. researchgate.net By calculating reaction energy profiles and transition state structures, it is possible to identify the most favorable reaction pathways and to design more efficient synthetic routes.
Designing Derivatives with Tailored Properties: Computational screening can be used to virtually assess large libraries of this compound derivatives for specific properties. For example, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, electronic properties, or material characteristics of new compounds based on their molecular structure. This in silico approach can help to prioritize synthetic targets and to reduce the time and cost associated with experimental screening. cmjpublishers.com
Understanding Molecular Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to study the interactions of this compound derivatives with biological targets or with other molecules in a material. nih.gov This can provide valuable insights into the mechanism of action of bioactive compounds or the self-assembly behavior of functional materials.
The integration of computational chemistry with experimental synthesis and characterization will be crucial for accelerating the discovery and development of new this compound-based compounds and materials. This synergistic approach will enable a more rational and efficient exploration of the vast chemical space accessible from this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Aminopyridine-2-carbohydrazide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with 3-aminopyridine derivatives (e.g., 3-aminopyridine, CAS 462-08-8) as the precursor. React with hydrazine derivatives under controlled pH (6–7) and reflux conditions in ethanol/water mixtures to introduce the carbohydrazide moiety .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/methanol).
- Step 3 : Characterize intermediates using -NMR (DMSO-d6, δ 6.5–8.5 ppm for pyridine protons) and FT-IR (amide C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
Q. How to validate the purity of this compound for pharmacological studies?
- Methodology :
- Use HPLC-PDA (C18 column, 0.1% formic acid/acetonitrile mobile phase) to confirm purity (>98%).
- Perform elemental analysis (C, H, N) to verify stoichiometry (e.g., theoretical C: 45.45%, H: 4.58%, N: 36.36%) .
- Assess hygroscopicity via dynamic vapor sorption (DVS) to ensure stability under storage conditions .
Q. What safety protocols are critical for handling this compound in the lab?
- Guidelines :
- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS H302: harmful if swallowed; H315: skin irritation) .
- Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) due to reactive hydrazide groups .
Advanced Research Questions
Q. How can DFT studies optimize the reactivity of this compound in multi-component reactions?
- Methodology :
- Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrophilic/nucleophilic sites.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions (e.g., with aldehydes or diazo compounds) .
- Validate computational results with experimental -NMR chemical shifts (e.g., carbonyl carbons at ~170 ppm) .
Q. How to resolve contradictions in biological activity data (e.g., IC variability) for this compound?
- Troubleshooting :
- Control for solvent effects : DMSO concentrations >1% can inhibit enzyme activity. Use freshly prepared stock solutions in PBS .
- Validate assay reproducibility : Run triplicate experiments with internal standards (e.g., staurosporine for kinase assays).
- Perform molecular docking (AutoDock Vina) to confirm binding mode consistency across crystal structures .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
